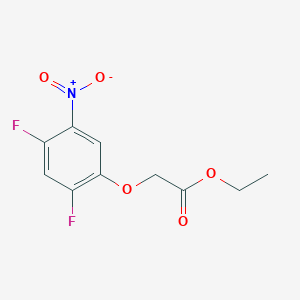

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate

Description

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate is a nitroaromatic ester characterized by a phenoxy backbone substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 5, and an ethoxyacetate side chain. This compound is structurally related to herbicides and pharmaceutical intermediates, where the fluorine substituents enhance lipophilicity and metabolic stability .

Propriétés

IUPAC Name |

ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)6(11)3-7(9)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVQPWRQZSZGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate involves the reaction of 2,4-difluoro-5-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Oxidation: The phenoxy group can be oxidized to form quinone derivatives under strong oxidative conditions.

Applications De Recherche Scientifique

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate biological pathways and affect cellular functions .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Physical Properties

The substituents on the aromatic ring and ester group significantly influence reactivity, solubility, and applications. Key comparisons include:

- Halogen vs. Hydroxyl: Fluorine and chlorine atoms (electron-withdrawing) increase electrophilicity of the aromatic ring, facilitating nucleophilic reactions. In contrast, hydroxyl groups (electron-donating) reduce reactivity but enhance hydrogen bonding, as seen in ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate .

- Nitro Position: The nitro group at position 5 (meta to the ethoxyacetate chain) in the target compound vs.

Physicochemical Properties

- Solubility: Fluorine substituents (lipophilic) reduce aqueous solubility compared to hydroxylated analogs. For example, ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate exhibits higher polarity due to O–H⋯O hydrogen bonds .

- Thermal Stability : Melting points vary with substituents; dichloro derivatives (e.g., white wax ) may have lower crystallinity than hydroxylated analogs (mp: 325 K) .

Activité Biologique

Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate is a synthetic organic compound notable for its diverse biological activities. It features a unique molecular structure that includes a difluoromethyl group and a nitrophenyl moiety, contributing to its potential as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₀H₉F₂NO₄

- Molecular Weight : 245.18 g/mol

- Structure : The compound is characterized by the presence of fluorine atoms and a nitro group that can undergo bioreduction to form reactive intermediates.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : Interaction with receptors can influence cellular signaling pathways, affecting various physiological responses.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, resulting in cytotoxic effects against cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exert cytotoxic effects against various cancer cell lines. For example:

- Study Findings : A peer-reviewed study demonstrated significant cytotoxicity against breast cancer cell lines, linked to apoptosis induction through mitochondrial pathways.

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation in preclinical models:

- Research Results : Investigations revealed a decrease in pro-inflammatory cytokines following treatment with this compound in murine models.

Antibacterial Activity

While primarily studied for its anticancer and anti-inflammatory properties, some derivatives have exhibited antibacterial effects:

- Comparative Studies : Research indicated that compounds similar to this compound showed potent antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes .

Case Studies

Several studies have focused on the biological activity of this compound:

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |

| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |

These comparisons underscore the significance of the fluorination and nitro substitution in influencing the compound's reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2,4-difluoro-5-nitrophenoxy)acetate, and how can side reactions be minimized?

- Methodology :

-

Step 1 : React 2,4-difluoro-5-nitrophenol with ethyl chloroacetate in a polar aprotic solvent (e.g., acetone or DMF) using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

-

Step 2 : Reflux for 4–6 hours at 60–80°C to ensure complete esterification.

-

Step 3 : Purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials and byproducts (e.g., di-alkylated products).

-

Key Considerations :

-

Excess ethyl chloroacetate (1.2–1.5 equivalents) improves yield.

-

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).

Table 1 : Typical Reaction Conditions

Parameter Value/Range Solvent Acetone or DMF Base K₂CO₃ (2.0 equiv) Temperature 60–80°C Reaction Time 4–6 hours Yield 65–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR :

- 1H NMR (CDCl₃): Expect signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and aromatic protons (δ 6.8–8.2 ppm, split due to fluorine and nitro substituents) .

- 19F NMR : Distinct signals for 2-F and 4-F positions (δ -110 to -120 ppm).

Advanced Research Questions

Q. How can crystallographic disorder in the nitro group be resolved during structural refinement?

- Challenge : The nitro group’s planar geometry and potential rotation introduce disorder, leading to poor electron density maps.

- Solution :

-

Collect high-resolution data (≤ 0.8 Å) to resolve positional ambiguity.

-

Use SHELXL-2018 ’s PART instruction to model partial occupancy for disordered atoms .

-

Apply anisotropic displacement parameters (ADPs) and restraints (e.g., SIMU, DELU) to stabilize refinement .

Table 2 : SHELXL Refinement Parameters for Disorder Handling

Parameter Setting PART 0.5 occupancy split SIMU/DELU 0.01 Ų restraint R-factor (final) ≤ 0.05

Q. What are the mechanistic implications of nitro-group reduction in this compound?

- Experimental Design :

- Catalytic Hydrogenation : Use Pd/C (10% w/w) in ethanol under H₂ (1 atm) to reduce the nitro group to an amine. Monitor via LC-MS .

- Competing Pathways : Fluorine substituents may direct reduction regioselectivity. DFT calculations (B3LYP/6-31G*) predict activation barriers for nitro vs. ester group reactivity.

Q. How does steric hindrance from fluorine substituents affect ester hydrolysis kinetics?

- Kinetic Study :

- Perform alkaline hydrolysis (NaOH, 0.1M) in ethanol/water (1:1) at 25°C.

- Monitor via UV-Vis (λ = 270 nm for nitro group) or conductometric titration.

- Results : 2,4-Difluoro substitution reduces hydrolysis rate by 40% compared to non-fluorinated analogs due to electron-withdrawing effects and steric shielding of the ester .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.